molecular formula C15H12N2O2S B2596579 N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide CAS No. 941877-61-8

N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide

Cat. No.: B2596579
CAS No.: 941877-61-8
M. Wt: 284.33
InChI Key: FFVUKEKTPTZPHM-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the benzothiazole moiety in this compound imparts significant pharmacological properties, making it a compound of interest in various scientific research fields.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, it has been found to inhibit the activity of cyclooxygenase enzymes, which are involved in the inflammatory response . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as kinases, which play a role in regulating cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and modulating the biochemical pathways they control.

Cellular Effects

The effects of N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . Additionally, it affects the expression of genes involved in the inflammatory response, thereby reducing inflammation . The impact on cellular metabolism includes altering the activity of metabolic enzymes, which can lead to changes in the levels of various metabolites within the cell .

Molecular Mechanism

The molecular mechanism of action of N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . For instance, it inhibits the activity of cyclooxygenase enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, it can activate or inhibit various signaling pathways by interacting with kinases and other signaling proteins . These interactions can lead to changes in gene expression, resulting in altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular processes, such as reducing inflammation and inhibiting cancer cell proliferation .

Dosage Effects in Animal Models

The effects of N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide vary with different dosages in animal models. At lower doses, this compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound is effective up to a certain dose, beyond which its efficacy decreases and toxicity increases .

Metabolic Pathways

N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various compounds . This interaction can lead to changes in metabolic flux and metabolite levels within the cell . Additionally, this compound can influence the activity of other metabolic enzymes, leading to alterations in the levels of key metabolites involved in cellular processes .

Transport and Distribution

The transport and distribution of N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, and it can bind to proteins within the cell, influencing its localization and accumulation . The distribution of this compound within tissues can affect its efficacy and toxicity, as it needs to reach its target sites to exert its effects .

Subcellular Localization

The subcellular localization of N-(benzo[d]thiazol-5-yl)-2-methoxybenzamide is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism . The localization of this compound within specific subcellular compartments can enhance its efficacy and reduce its toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. One common method involves the reaction of 2-aminobenzenethiol with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated benzothiazole derivatives.

Scientific Research Applications

Organic Synthesis

N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide serves as a versatile building block in organic synthesis. Its structural features allow it to participate in various chemical transformations, leading to the creation of more complex organic compounds. This capability is crucial for developing new materials and pharmaceuticals.

Biological Applications

The compound has shown promise in biological research, particularly as a potential fluorescent probe due to the light-emitting properties of the benzothiazole moiety. This application is especially relevant in cellular imaging and tracking biological processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth.

Antimicrobial Properties

The compound also displays antimicrobial activity against several bacterial strains. Studies suggest that it may target essential enzymes involved in bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

In a study assessing the anticancer potential of this compound against human colorectal carcinoma cell lines (HCT116), the compound demonstrated significant cytotoxicity:

CompoundIC50 (µM)Cell Line
This compound5.85HCT116

This indicates that the compound's effectiveness exceeds that of standard chemotherapy agents such as 5-Fluorouracil (IC50 = 9.99 µM) .

Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains:

StrainMinimum Inhibitory Concentration (MIC) µM
Staphylococcus aureus1.43
Escherichia coli2.65
Bacillus subtilis1.27

These results highlight the compound's potential as an effective antimicrobial agent against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Similar Compounds

    2-arylbenzothiazoles: These compounds share the benzothiazole core structure and exhibit similar biological activities, such as anti-cancer and anti-microbial properties.

    Benzothiazole sulfonamides: Known for their enzyme inhibitory activity and potential therapeutic applications.

    Benzothiazole carboxamides: Investigated for their anti-inflammatory and anti-tubercular properties.

Uniqueness

N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique pharmacological properties. The presence of the methoxy group at the 2-position of the benzamide moiety enhances its solubility and bioavailability, making it a more effective compound in certain applications compared to its analogs.

Biological Activity

N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide is a compound that belongs to the benzothiazole derivative family, which has gained significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H12N2O2S\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_2\text{S}

This compound features a benzothiazole moiety linked to a methoxybenzamide structure, which contributes to its unique biological properties.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis. The mechanism involves the disruption of essential biochemical pathways within the bacterium, inhibiting its growth and proliferation. Benzothiazole derivatives are known to interact with specific cellular targets, leading to alterations that inhibit microbial activity .

Anticancer Properties

Research indicates that benzothiazole derivatives have significant anticancer activities. For instance, studies have shown that modifications in the benzothiazole structure can enhance its efficacy against various cancer cell lines. The compound demonstrates selective inhibition of cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. It has been reported to exhibit activity against several cancer types, including lung and breast cancers .

Pharmacological Applications

The pharmacological applications of this compound are extensive:

  • Antibacterial : Effective against a range of bacterial strains.
  • Antifungal : Demonstrates antifungal properties, making it a candidate for developing new antimicrobial agents.
  • Anticancer : Potential use in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeTarget Pathogen/Cell LineMechanism of ActionReference
AntimicrobialMycobacterium tuberculosisDisruption of biochemical pathways
AnticancerA431, A549 (lung)Induction of apoptosis; cell cycle arrest
AntifungalVarious fungal strainsInhibition of fungal growth

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer potential of this compound, researchers conducted in vitro assays on various cancer cell lines. The compound was found to significantly reduce cell viability at low micromolar concentrations. Western blot analysis revealed that treatment with this compound led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating its potential as an effective anticancer agent .

Properties

IUPAC Name

N-(1,3-benzothiazol-5-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c1-19-13-5-3-2-4-11(13)15(18)17-10-6-7-14-12(8-10)16-9-20-14/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVUKEKTPTZPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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